molecular formula C10H11Cl B13700014 1-Chloro-3-cyclopropyl-5-methylbenzene

1-Chloro-3-cyclopropyl-5-methylbenzene

Cat. No.: B13700014
M. Wt: 166.65 g/mol
InChI Key: STFDOWXOJFEQNH-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropyl-5-methylbenzene (C₁₀H₁₁Cl, MW 166.65) is a trisubstituted benzene derivative with a chloro group at position 1, a cyclopropyl group at position 3, and a methyl group at position 4. The meta arrangement of substituents creates a unique electronic environment:

  • Chloro (Cl): Electron-withdrawing via inductive effects, deactivating the aromatic ring toward electrophilic substitution.
  • Methyl (CH₃): Electron-donating via hyperconjugation, activating specific positions on the ring.

This compound’s structural features make it a candidate for studying substituent effects on aromatic systems, particularly in pharmaceuticals or agrochemicals where cyclopropane moieties are common .

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-chloro-3-cyclopropyl-5-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3

InChI Key

STFDOWXOJFEQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-cyclopropyl-5-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropyl-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce other functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace the chlorine atom.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.

Major Products Formed:

    Substitution: Formation of 3-cyclopropyl-5-methylphenol or other substituted derivatives.

    Oxidation: Formation of 3-cyclopropyl-5-methylbenzoic acid.

    Reduction: Formation of 3-cyclopropyl-5-methylbenzene.

Scientific Research Applications

1-Chloro-3-cyclopropyl-5-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropyl-5-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution and addition reactions, contributing to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 1-Chloro-3-cyclopropyl-5-methylbenzene with analogous compounds:

Compound Name Molecular Formula MW Substituents/Positions Functional Groups Key Properties
This compound C₁₀H₁₁Cl 166.65 Cl (1), cyclopropyl (3), CH₃ (5) Chloro, alkyl High ring strain; mixed electronic effects
1-(1-Ethynylcyclopropyl)-4-methoxybenzene C₁₂H₁₂O 172.23 Ethynylcyclopropyl (1), OCH₃ (4) Methoxy, ethynyl Ethynyl enhances conjugation; OCH₃ resonance donation
5-(2-Chlorophenyl)-1-methyl-... (Methylclonazepam) C₁₆H₁₂ClN₃O₃ 329.74 Cl (2-chlorophenyl), methyl Benzodiazepine core, nitro, ketone Bioactivity influenced by chloro substitution

Electronic and Reactivity Differences

  • Substituent Positioning :

    • The meta -substitution in this compound limits resonance interactions between substituents, whereas para -substitution in 1-(1-ethynylcyclopropyl)-4-methoxybenzene allows methoxy’s resonance effects to dominate .
    • The ethynyl group in the latter compound introduces sp-hybridized carbons, enabling conjugation pathways absent in the target compound.
  • Chloro Substitution :

    • In Methylclonazepam, the chloro group on a phenyl ring enhances lipophilicity and receptor binding, a property shared with this compound but modulated by the latter’s cyclopropane strain .

Research Implications and Gaps

  • Data Limitations : Comparative studies on melting points, solubility, and detailed reaction kinetics are lacking in available literature, underscoring the need for further experimental characterization.

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